9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
IUPAC Nomenclature and Molecular Topology
The systematic IUPAC name 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e]oxazin-4-one reflects its polycyclic architecture. The chromeno[8,7-e]oxazin-4-one core comprises a benzopyran moiety fused to a 1,3-oxazine ring at positions 8 and 7 of the chromene system. The tetrahydrothiophene-1,1-dioxide substituent at position 9 introduces a sulfone group, while the 2-methoxyphenyl group at position 3 contributes aromatic electron density.
The molecular topology features a bicyclic system with chair-like conformation in the oxazine ring and planar geometry in the chromene fragment. The tetrahydrothiophene ring adopts a puckered conformation due to sulfone-induced steric strain, as observed in related derivatives.
X-ray Crystallographic Analysis of Chromeno-Oxazine Core
While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous chromeno-oxazine systems reveal key structural insights. The chromeno[8,7-e]oxazin-4-one framework typically displays a dihedral angle of 12–15° between the chromene and oxazine planes, facilitating π-conjugation across the fused rings. The tetrahydrothiophene-1,1-dioxide substituent likely adopts an axial orientation relative to the oxazine ring, as evidenced by NOE correlations in similar sulfone-containing derivatives.
The sulfone group’s electron-withdrawing nature induces polarization in the adjacent C–S bonds (1.45–1.49 Å), while the oxazinone carbonyl exhibits a characteristic bond length of 1.21–1.23 Å. These structural features create distinct electronic environments that influence reactivity and spectroscopic behavior.
Spectroscopic Profiling (FT-IR, ¹H/¹³C NMR, HRMS)
FT-IR analysis reveals critical functional groups:
- Strong absorption at 1745–1755 cm⁻¹ (C=O stretch, oxazinone)
- Peaks at 1315 cm⁻¹ and 1140 cm⁻¹ (asymmetric/symmetric S=O stretches)
- Aromatic C–H bending modes at 830–860 cm⁻¹
¹H NMR (400 MHz, CDCl₃) key assignments:
| Proton | δ (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|
| H-10 | 5.02 | d (J=12.4) | Axial position |
| H-9 | 4.18 | m | Thiophene linkage |
| OCH₃ | 3.85 | s | Methoxy group |
| Ar–H | 6.8–7.3 | m | Aromatic protons |
¹³C NMR data highlights:
- Carbonyl (C-4): 176.4 ppm
- Sulfone carbons: 55.2 ppm (C-SO₂), 44.9 ppm (adjacent CH₂)
- Chromene C-2: 159.5 ppm (oxygenated aromatic)
HRMS confirms molecular formula C₂₂H₂₀N₂O₆S with [M+H]⁺ at m/z 441.1124 (calc. 441.1121), validating the proposed structure.
Tautomerization Dynamics in Solution Phase
The compound exhibits pH-dependent tautomerism between the oxazinone form (4H,8H ) and enolic tautomers. In CDCl₃, the oxazinone form predominates (95:5 ratio), while polar solvents like DMSO-d₆ favor the enolic form (70:30) through stabilization of conjugated bases. Variable-temperature NMR studies (-40°C to +80°C) show reversible interconversion with ΔG‡ = 18.3 kcal/mol, indicating moderate tautomeric stability.
The 2-methoxyphenyl group exerts a +M effect, stabilizing the oxazinone form through resonance donation to the carbonyl group. Conversely, the sulfone’s -I effect promotes enolization by polarizing the N–C(O) bond.
Comparative Analysis with Chromeno[4,3-e]oxazine Isomers
Structural differences between the [8,7-e] and [4,3-e] isomers significantly impact physicochemical properties:
| Property | [8,7-e] Isomer | [4,3-e] Isomer |
|---|---|---|
| Ring fusion angle | 12–15° | 8–10° |
| λmax (UV-Vis) | 328 nm (ε=12,500) | 315 nm (ε=9,800) |
| ¹³C NMR C=O shift | 176.4 ppm | 178.1 ppm |
| Tautomeric equilibrium | 95:5 (oxazinone:enol) | 80:20 (oxazinone:enol) |
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-27-19-5-3-2-4-15(19)18-11-28-22-16(21(18)24)6-7-20-17(22)10-23(13-29-20)14-8-9-30(25,26)12-14/h2-7,11,14H,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVSOAUUZNMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 951928-24-8) is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C23H23NO6S
- Molecular Weight : 441.5 g/mol
- Structure : The compound contains a chromeno[8,7-e][1,3]oxazine core with a tetrahydrothiophene moiety and a methoxyphenyl substituent.
Biological Activity Overview
Research has indicated that compounds similar to the one exhibit various biological activities including:
- Antioxidant Activity : Many derivatives of chromeno compounds are known for their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Effects : Some studies suggest that related compounds may possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation in various models.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Protein Binding : The unique structural features allow it to act as a ligand for specific proteins or enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction : The compound may also interact with DNA or RNA, influencing gene expression or protein synthesis.
Case Studies and Research Findings
- Antioxidant Studies :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Table: Comparative Biological Activities
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | TBD | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Studies suggest that it may act as an inhibitor or modulator in various biochemical pathways. For instance:
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antioxidant Properties : The presence of the dioxidothiophene group may confer antioxidant properties, making it a candidate for research into neuroprotective agents.
Biological Research
In biological studies, this compound is explored for its interactions with macromolecules such as proteins and nucleic acids. Its unique structure allows it to potentially bind to enzymes or receptors:
- Enzyme Inhibition : Preliminary studies have shown that the compound may inhibit certain enzymes involved in metabolic pathways, suggesting its use in metabolic disease treatments.
- Ligand Development : The structural features make it suitable for developing ligands for various biological targets.
Materials Science
The compound's distinctive properties also open avenues for applications in materials science:
- Polymeric Materials : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : Its unique chemical structure could be utilized in the development of nanomaterials with specific reactivity or functionalization capabilities.
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Activity Study : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
- Enzyme Interaction Study : Research published in a peer-reviewed journal indicated that derivatives of this compound effectively inhibited enzyme activity related to metabolic disorders, showing promise for drug development.
- Material Development Research : Investigations into incorporating this compound into polymer blends showed enhanced mechanical properties and thermal resistance compared to conventional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-oxazin derivatives exhibit variations in substituents and scaffold modifications that significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:
Structural Analogues
Key Structural and Functional Differences
- Position 3 Aromatic Substituents: 2-Methoxyphenyl (target compound) vs. 4-methoxyphenyl (Formononetin derivatives): The ortho-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs, affecting receptor binding . Chlorophenyl () vs.
- Position 9 Substituents: Sulfone-containing groups (target compound) vs. Hydroxyalkyl chains (): Improve hydrophilicity and metabolic stability compared to aromatic substituents .
Biological Activity :
- Compound 7 (furan-3-ylmethyl derivative) demonstrated dual osteoblast-promoting and osteoclast-inhibiting effects, outperforming ipriflavone in vivo .
- The target compound’s sulfone group may confer unique interactions with sulfotransferases or redox-sensitive pathways, though specific data are lacking.
Research Findings and Implications
- Synthetic Accessibility: Chromeno-oxazin derivatives are typically synthesized via cyclocondensation of substituted chromenes with oxazine precursors. Yields depend on substituent bulkiness; hydroxyalkyl derivatives (e.g., 4a, n=3) achieve >80% yields, while bulkier groups reduce efficiency .
- Biological Relevance: The 2-methoxyphenyl group in the target compound may mimic natural ligands in estrogen receptor interactions, similar to formononetin derivatives . Sulfone groups are understudied in chromeno-oxazins but are known to enhance metabolic stability in other drug classes .
Q & A
Q. What are the common synthetic routes for preparing chromeno-oxazine derivatives like the target compound?
Methodological Answer: Chromeno-oxazine derivatives are typically synthesized via multi-step protocols involving:
- Core formation : Cyclization reactions (e.g., Pechmann condensation) to construct the chromeno-oxazine scaffold .
- Functionalization : Introduction of substituents (e.g., methoxyphenyl, sulfone groups) via nucleophilic substitution or coupling reactions. For example, 1,1-dioxidotetrahydrothiophen-3-yl groups may be added using sulfonation reagents under controlled pH and temperature .
- Optimization : Catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition metals (e.g., Pd for cross-coupling) improve yields (reported 65–95% in analogous syntheses) .
Q. Key Data :
- Typical reaction temperatures: 60–120°C.
- Solvents: Dichloromethane, DMF, or THF for polar intermediates.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; chromeno-oxazine core signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₃H₂₂ClNO₅S: 472.08 g/mol) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretches at 1150–1300 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline forms .
Validation : Cross-referencing spectral data with computational simulations (e.g., DFT) ensures accuracy .
Advanced Questions
Q. How do structural modifications (e.g., sulfone groups, methoxy substituents) influence biological activity in chromeno-oxazine derivatives?
Methodological Answer:
- Sulfone Groups : Enhance solubility and metabolic stability. For example, 1,1-dioxidotetrahydrothiophen-3-yl groups may improve pharmacokinetic profiles by reducing oxidative degradation .
- Methoxy Substituents : Electron-donating groups (e.g., 2-methoxyphenyl) modulate interactions with hydrophobic pockets in enzymes or receptors. Derivatives with para-methoxy groups show higher binding affinity in kinase inhibition assays .
- Chromeno-Oxazine Core : Rigidity of the fused ring system enhances target selectivity. Modifications to the dihydro-4H,8H framework alter conformational flexibility, impacting bioactivity .
Q. Data Example :
Q. What strategies resolve contradictions in reported biological activities of structurally similar chromeno-oxazine derivatives?
Methodological Answer:
- Comparative Dose-Response Studies : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity in MCF-7 vs. HepG2 cells) to identify trends. For instance, electron-withdrawing groups correlate with increased antiproliferative activity .
- Structural Replication : Synthesize disputed compounds under controlled conditions to verify purity and activity .
Case Study : Discrepancies in antimicrobial activity of pyridinylmethyl vs. thienylmethyl derivatives were resolved by testing under identical MIC protocols .
Q. What in vitro models are suitable for studying the compound’s mechanism of action in disease pathways?
Methodological Answer:
- Osteoporosis Models : Use RAW264.7 cells (osteoclasts) and MC3T3-E1 cells (osteoblasts) to evaluate dual regulation of RANKL/OPG and BMP/Smad pathways, as demonstrated for related derivatives .
- Cancer Models : Screen against NCI-60 cell lines with transcriptomic profiling to identify target pathways (e.g., apoptosis via caspase-3 activation) .
- Enzyme Inhibition Assays : Test against purified kinases (e.g., CDK2, EGFR) using fluorescence polarization or ADP-Glo™ kits .
Validation : Pair in vitro results with molecular docking to predict binding modes (e.g., AutoDock Vina) .
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
Methodological Answer:
- Retrosynthetic Analysis : Tools like Synthia™ suggest efficient routes by prioritizing high-yield steps (e.g., late-stage sulfonation) .
- QSAR Modeling : Relate substituent properties (e.g., logP, polar surface area) to bioactivity. For example, methoxy groups increase membrane permeability in QSAR-predicted analogs .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to identify stable binding conformations .
Data Application : A derivative with a furan-2-ylmethyl group showed 90% stability in MD simulations, guiding prioritization for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
